Synthesis and Characterization of N-Pyridin-4-yl-L-alanine: A Technical Guide for Advanced Applications
Synthesis and Characterization of N-Pyridin-4-yl-L-alanine: A Technical Guide for Advanced Applications
N-Pyridin-4-yl-L-alanine (also known as (2S)-2-(pyridin-4-ylamino)propanoic acid,[1]) is a highly valuable non-canonical amino acid. It serves as a critical building block in the design of peptidomimetics, metal-binding ligands, and bioisosteric drug candidates. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with field-proven insights, focusing on the mechanistic causality behind synthetic choices and establishing self-validating experimental protocols to ensure high-purity yields.
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis of N-aryl amino acids traditionally relies on either Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling (Buchwald-Hartwig amination). The choice of the synthetic route is dictated by the reactivity of the pyridine electrophile.
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Route A (SNAr) : The 4-position of the pyridine ring is highly electron-deficient, making 4-halopyridines excellent substrates for SNAr. 4-Fluoropyridine is preferred over 4-chloropyridine due to the high electronegativity of fluorine, which strongly stabilizes the anionic Meisenheimer complex intermediate[2]. The reaction with L-alanine proceeds cleanly in polar aprotic solvents.
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Route B (Buchwald-Hartwig Amination) : For less reactive halides like 4-bromopyridine or 4-chloropyridine, Palladium-catalyzed or Copper-catalyzed amination is required[3]. This route necessitates the use of an ester-protected amino acid (e.g., L-alanine methyl ester) to prevent catalyst poisoning by the free carboxylic acid, followed by a mild alkaline hydrolysis step.
Retrosynthetic pathways for N-Pyridin-4-yl-L-alanine via SNAr and Buchwald-Hartwig amination.
Experimental Protocols (Self-Validating Systems)
Every protocol described herein is designed as a self-validating system . Physical observations during the workflow serve as intrinsic checkpoints to guarantee reaction success and product integrity.
Protocol A: SNAr Synthesis via 4-Fluoropyridine
Causality Note: is chosen as the solvent because its high dielectric constant stabilizes the transition state of the SNAr reaction. DIPEA is utilized instead of inorganic bases (like NaOH) to maintain a homogeneous reaction mixture and strictly avoid base-catalyzed epimerization of the L-alanine stereocenter.
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Preparation : In an oven-dried 100 mL round-bottom flask, suspend L-alanine (1.0 eq, 10 mmol) in anhydrous DMSO (25 mL).
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Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol) dropwise. Stir for 15 minutes at room temperature to ensure complete deprotonation of the α-ammonium group.
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Electrophile Addition : Slowly add 4-fluoropyridine hydrochloride (1.1 eq, 11 mmol).
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Self-Validation Check: A slight exotherm indicates the initial acid-base neutralization. If no exotherm is observed, the amine may be compromised by moisture.
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Coupling : Heat the reaction mixture to 90°C under a nitrogen atmosphere for 18 hours. Monitor via LC-MS until the L-alanine peak is consumed.
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Workup & Purification : Cool to room temperature. Dilute with water (50 mL) and adjust the pH to ~5.5 (the isoelectric point of the product) using 1M HCl.
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Self-Validation Check: The isoelectric precipitation at pH 5.5 acts as an intrinsic purity filter, eliminating the need for preparative chromatography by selectively crystallizing the zwitterionic product.
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Isolation : Filter the precipitate, wash with cold water and ethanol, and dry under high vacuum to yield N-Pyridin-4-yl-L-alanine.
Protocol B: Buchwald-Hartwig Amination via 4-Bromopyridine
Causality Note: Cs₂CO₃ is chosen as the base because its high solubility in organic solvents promotes the deprotonation of the amine coordinated to the Pd complex. The bidentate ligand Xantphos is selected for its wide bite angle, which accelerates the reductive elimination step, minimizing side reactions.
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Catalyst Activation : In a Schlenk flask inside a glovebox, combine Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (2.0 eq).
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Reagent Addition : Add 4-bromopyridine hydrochloride (1.0 eq, 10 mmol) and L-alanine methyl ester hydrochloride (1.2 eq, 12 mmol).
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Reaction : Suspend the mixture in anhydrous 1,4-dioxane (30 mL). Seal the flask, remove from the glovebox, and heat at 100°C for 12 hours.
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Hydrolysis : Cool the mixture, filter through a Celite pad to remove Pd residues, and concentrate the filtrate. Dissolve the crude ester in THF/H₂O (1:1, 20 mL) and add LiOH·H₂O (2.0 eq). Stir at room temperature for 4 hours.
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Isolation : Acidify to pH 5.5, evaporate the THF, and collect the resulting precipitate via filtration.
Characterization & Analytical Validation
Rigorous characterization is mandatory to confirm both structural identity and enantiomeric purity. The quantitative data below outlines the expected analytical specifications for high-purity N-Pyridin-4-yl-L-alanine.
Table 1: Summary of Analytical Data
| Parameter | Analytical Method | Expected Result / Specification |
| ¹H NMR | 400 MHz, DMSO-d₆ | δ 8.10 (d, 2H), 6.65 (d, 2H), 4.20 (q, 1H), 1.45 (d, 3H) |
| ¹³C NMR | 100 MHz, DMSO-d₆ | δ 174.5, 153.2, 149.8, 108.4, 51.2, 18.5 |
| Mass Spectrometry | HRMS (ESI-TOF) | [M+H]⁺ calculated for C▵H₁₁N₂O₂: 167.0821, found: 167.0815 |
| Enantiomeric Purity | Chiral HPLC | >99% ee (Chiralcel OD-H, Hexane/IPA gradient) |
Physicochemical Properties & Storage
Understanding the physicochemical properties is crucial for downstream formulation and handling[1]. The compound behaves as a zwitterion in aqueous media, heavily influencing its solubility profile.
Table 2: Physicochemical Properties
| Property | Value |
| Chemical Name | (2S)-2-(pyridin-4-ylamino)propanoic acid |
| CAS Number | 76478-27-8 |
| Molecular Formula | C▵H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Isoelectric Point (pI) | ~5.5 |
| Solubility | Soluble in DMSO, dilute aqueous acids/bases; insoluble in non-polar solvents |
References
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Title : (2S)-2-(pyridin-4-ylamino)propanoic acid | CAS 76478-27-8 GHS SDS Source : XiXisys URL :[Link]
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Title : A Kinetic Study on the Cu(0)-Catalyzed Ullmann-Type Nucleophilic Aromatic Substitution C–O Coupling of Potassium Phenolate and 4-Chloropyridine Source : Organic Process Research & Development (ACS Publications) URL :[Link]
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Title : Synthesis of Fluoropyridines from 4-(2-Fluoroallyl)oxazolones Source : Synfacts (Thieme Connect) URL :[Link]
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Title : Access to Polyfluoroaryl Amino Acids via Rh-Catalyzed Selective C–F Bond Cleavage Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]
